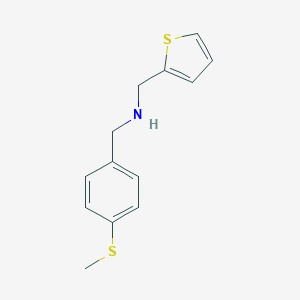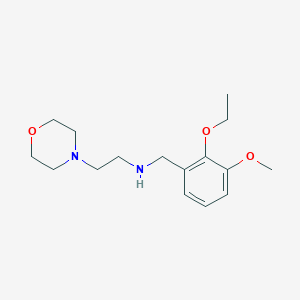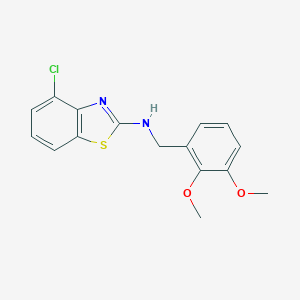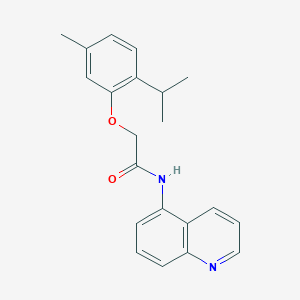
N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine is an organic compound with the molecular formula C13H15NS2 and a molecular weight of 249.3949 g/mol . This compound features a benzyl group substituted with a methylsulfanyl group and a thienylmethyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 2-thienylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thienyl ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Halogenated or nitrated benzyl and thienyl derivatives.
Scientific Research Applications
N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methylsulfanyl and thienyl groups may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylsulfanyl)benzyl]-N-(2-furylmethyl)amine
- N-[4-(methylsulfanyl)benzyl]-N-(2-pyridylmethyl)amine
- N-[4-(methylsulfanyl)benzyl]-N-(2-phenylmethyl)amine
Uniqueness
N-(4-(methylthio)benzyl)-1-(thiophen-2-yl)methanamine is unique due to the presence of both a methylsulfanyl group and a thienylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NS2 |
|---|---|
Molecular Weight |
249.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H15NS2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 |
InChI Key |
HIDVBXXWFNQKDB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNCC2=CC=CS2 |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B315059.png)
![{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE](/img/structure/B315061.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(2-phenylethyl)amine](/img/structure/B315062.png)
![5-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B315064.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B315066.png)
![4-{[4-(Methylsulfanyl)benzyl]amino}benzenesulfonamide](/img/structure/B315067.png)

![3-chloro-4-methoxy-N-[4-(methylsulfanyl)benzyl]aniline](/img/structure/B315070.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B315074.png)

![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B315079.png)
![N-allyl-N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B315081.png)
